dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)9-7-10(13(16)18-2)14-11(9)8-5-3-4-6-8/h7-8,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVDGCCSUPPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C2CCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate generally involves:
- Construction of the pyrrole ring core.
- Introduction of ester functional groups at the 2 and 4 positions.
- Selective substitution at the 5-position with a cyclopentyl moiety.
This approach is consistent with methods used for related pyrrole-2,4-dicarboxylate derivatives, adapted to incorporate the cyclopentyl substituent.
Specific Reaction Conditions and Purification
Based on related pyrrole dicarboxylate syntheses, the following conditions are typical:
Research Findings and Optimization
- The molar ratios and reaction times are optimized to maximize yield and purity. For example, the ratio of methyl acetoacetate to sodium nitrite and zinc powder is carefully controlled to prevent side reactions.
- Microwave irradiation has been explored in related pyrrole cyclization reactions to reduce reaction times and improve yields, suggesting potential for process intensification.
- Solvent choice (e.g., DMF, NMP) and additives (e.g., potassium carbonate, copper iodide) influence cyclization efficiency and product purity in analogous pyrrole syntheses.
- The cyclopentyl substitution affects the compound’s steric environment, which may require tailored reaction conditions compared to simpler alkyl groups.
Comparative Data Table of Related Pyrrole-2,4-dicarboxylates
| Compound Name | Molecular Formula | Substituent at Position 5 | Key Features |
|---|---|---|---|
| This compound | C14H19NO4 | Cyclopentyl | Unique steric effects, potential biological activity |
| Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | C13H17NO4 | Methyl | Smaller substituent, different reactivity |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C12H17NO4 | Methyl | Different ester groups, substitution pattern |
| Dimethyl 3,5-cyclohexyl-1H-pyrrole-2,4-dicarboxylate | C14H19NO4 | Cyclohexyl | Larger ring substituent, distinct steric effects |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester groups or the pyrrole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or ester groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of materials for organic electronics and other advanced technologies.
Mechanism of Action
The exact mechanism of action of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features
Key structural variations among similar compounds include:
- Substituent type : Alkyl, aryl, halogen, or functional groups (e.g., hydroxy, formyl).
- Position of substituents : Variations in substitution patterns on the pyrrole ring.
- Ester groups : Methyl vs. ethyl esters, which influence hydrolysis rates and steric effects.
Selected Comparable Compounds
The following table summarizes structurally related pyrrole dicarboxylates and their distinguishing features:
Physical and Chemical Properties
- Reactivity : Halogenated derivatives (e.g., 5-iodo, 5-chloromethyl) exhibit higher reactivity for nucleophilic substitutions or cross-coupling reactions, unlike the inert cyclopentyl group .
- Hydrogen Bonding : Compounds with hydroxy or acetyl groups (e.g., dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate) form intramolecular H-bonds, stabilizing their structures and reducing oxidation susceptibility .
Biological Activity
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate (DCPD) is a heterocyclic organic compound with the molecular formula . This compound is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of the biological activities associated with DCPD, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
DCPD features a pyrrole ring substituted with two carboxylate groups and a cyclopentyl group. The specific arrangement of these substituents is believed to influence its reactivity and biological properties significantly.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C14H19NO4 | Cyclopentyl group, two carboxylate groups |
| Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | C13H17NO4 | Methyl group instead of cyclopentyl group |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C12H17NO4 | Different substitution pattern on the pyrrole ring |
Antimicrobial Properties
Research indicates that DCPD exhibits promising antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, DCPD has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity could make DCPD a candidate for developing treatments for inflammatory diseases.
The exact mechanisms by which DCPD exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting enzymes or receptors critical for various biological functions.
Case Studies and Research Findings
-
Antitubercular Activity :
- A study explored derivatives of DCPD and their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Certain analogues demonstrated significant inhibitory effects on both drug-sensitive and multidrug-resistant strains, suggesting that modifications to the DCPD scaffold could enhance its antitubercular activity .
- Cell Culture Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. How should researchers design multi-step syntheses incorporating this compound into larger heterocyclic systems?
- Methodological Answer : Use retrosynthetic analysis to identify key disconnections. For example, the ester groups can undergo hydrolysis to carboxylic acids for amide coupling (EDC/HOBt). Pd-catalyzed C–H activation (e.g., with AgOAc) enables regioselective functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
